Sodium propionate-13C3

Description

The exact mass of the compound Sodium propionate-13C3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium propionate-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium propionate-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

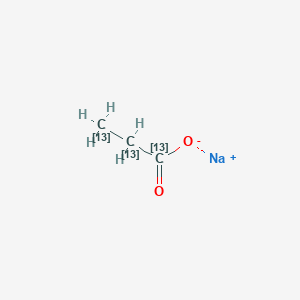

IUPAC Name |

sodium;(1,2,3-13C3)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-HCULJTSZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583976 |

Source

|

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.039 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152571-51-2 |

Source

|

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Sodium propionate-13C3 and its chemical structure?

Chemical Structure, Metabolic Tracing Mechanisms, and Experimental Protocols

Chemical Constitution & Structural Analysis[1][2]

Sodium propionate-13C3 is the sodium salt of propionic acid where all three carbon positions are substituted with the stable isotope Carbon-13 (

Chemical Identity[2][4][5]

-

IUPAC Name: Sodium (1,2,3-

)propanoate[3] -

Chemical Formula:

-

Molecular Weight: ~99.04 g/mol (compared to ~96.06 g/mol for unlabeled sodium propionate)

-

Solubility: Highly soluble in water (>1 g/mL); hygroscopic.

Isotopic Specifications

For high-fidelity metabolic flux analysis (MFA) or hyperpolarized MRI, the compound typically meets the following standards to minimize background noise from naturally occurring

-

Chemical Purity:

98% -

Isotopic Enrichment:

99 atom % -

Mass Shift: M+3 (The parent ion in Mass Spectrometry will appear 3 units higher than the unlabeled standard).

Mechanism of Action: Metabolic Fate

The utility of Sodium propionate-13C3 lies in its specific entry point into the Tricarboxylic Acid (TCA) cycle. Unlike glucose (which enters via Pyruvate/Acetyl-CoA) or Glutamine (via

The Propionate Pathway

-

Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase.

-

Carboxylation: Propionyl-CoA (3-carbon) is carboxylated to Methylmalonyl-CoA (4-carbon).

-

Note: The

carbon usually comes from bicarbonate (

-

-

Isomerization: Methylmalonyl-CoA rearranges to Succinyl-CoA .

-

TCA Cycle Entry: Succinyl-CoA enters the TCA cycle, converting to Fumarate, Malate, and Oxaloacetate.

Pathway Visualization

The following diagram illustrates the propagation of the

Figure 1: Metabolic fate of Sodium Propionate-13C3. The M+3 label is conserved through Succinyl-CoA, allowing precise measurement of anaplerotic flux into the TCA cycle.

Application I: Metabolic Flux Analysis (MFA)

Rationale

In oncology and diabetes research, measuring the absolute rate of gluconeogenesis and mitochondrial oxidation is critical. Sodium propionate-13C3 is superior to

Experimental Protocol: In Vitro Tracing

Objective: Determine the fractional enrichment of TCA intermediates in HepG2 (liver) cells.

Materials:

-

MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for derivatization.

-

GC-MS System (e.g., Agilent 7890B/5977B).

Workflow:

| Step | Action | Technical Rationale |

| 1. Seeding | Seed cells ( | Ensure cells are in log-phase growth for active metabolism. |

| 2. Pulse | Replace media with DMEM containing 2 mM Sodium Propionate-13C3 . Incubate 2-6 hours. | 2 mM mimics physiological portal vein concentrations; 6h ensures isotopic steady state. |

| 3. Quench | Aspirate media; wash with ice-cold saline. Add 80% Methanol (-80°C) immediately. | Stops metabolic enzymes instantly to preserve metabolite snapshots. |

| 4. Extract | Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Collect supernatant. | Precipitates proteins; metabolites remain in the supernatant. |

| 5. Dry | Evaporate supernatant under Nitrogen stream. | Removes solvent to prepare for chemical derivatization. |

| 6. Derivatize | Add 50 | Converts non-volatile organic acids (e.g., Malate) into volatile TBDMS derivatives for GC-MS. |

| 7. Analysis | Inject 1 | Detects mass isotopomer distributions (M0, M1, M2, M3). |

Data Interpretation:

-

M+3 Malate: Indicates direct flux from Propionate

Succinyl-CoA -

M+1 / M+2 Isotopomers: Indicate "scrambling" via multiple turns of the TCA cycle or pyruvate cycling.

Application II: Hyperpolarized MRI

Rationale

Hyperpolarization via Dynamic Nuclear Polarization (DNP) increases the magnetic resonance signal of

DNP Protocol Overview

-

Preparation: Mix Sodium Propionate-13C3 with a trityl radical (electron source) and a glassing agent (glycerol).

-

Polarization: Place in a DNP polarizer (e.g., SPINlab) at <1.4 K and 3-5 Tesla. Irradiate with microwaves to transfer polarization from electrons to

nuclei. -

Dissolution: Rapidly dissolve the frozen solid with superheated buffer (Tris/EDTA).

-

Injection: Inject intravenously into the subject immediately (

relaxation time is ~30-40 seconds). -

Imaging: Use Carbon-13 MRI sequences (EPI or spiral) to map the conversion of Propionate to Bicarbonate (oxidation) or Glutamate (anaplerosis).

Safety & Handling

-

Stability: Stable at room temperature. Hygroscopic—store in a desiccator.

-

Toxicity: Generally recognized as safe (GRAS) in food applications (preservative E281), but high concentrations in cell culture (>10 mM) can induce apoptosis via histone deacetylase (HDAC) inhibition.

-

Sterility: For in vivo use, the solution must be filtered (0.22

m) and tested for pyrogens.

References

-

Chemical Structure & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213474, Sodium propionate-13C3. [Link]

-

-

Metabolic Flux Analysis (MFA)

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. [Link]

-

Sunny, N. E., et al. (2011).[4] "Mitochondrial Adaptation in Non-alcoholic Fatty Liver Disease." Journal of Biological Chemistry. Describes the use of 13C-propionate to measure anaplerosis. [Link]

-

-

Hyperpolarized MRI Applications

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Sodium propionate-13C3 | 152571-51-2 [smolecule.com]

- 3. Sodium propionate-13C3 | C3H5NaO2 | CID 16213474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Foreword: Beyond Static Snapshots – Tracing the Dynamics of Metabolism

An In-Depth Technical Guide to the Applications of Sodium Propionate-¹³C₃ in Metabolic Research

In the intricate landscape of metabolic research, our understanding is often limited by the static nature of traditional analytical methods. While measuring metabolite concentrations provides a snapshot of the metabolic state, it fails to capture the dynamic fluxes that truly define cellular function and dysfunction. Stable isotope tracers, such as Sodium Propionate-¹³C₃, offer a powerful lens to illuminate these dynamic processes. By introducing a labeled substrate and tracking the incorporation of its heavy isotopes into downstream metabolites, we can map active pathways, quantify their rates, and uncover metabolic reprogramming in health and disease. This guide provides a technical and theoretical framework for leveraging the unique properties of Sodium Propionate-¹³C₃ to investigate central carbon metabolism, with a focus on experimental design, execution, and data interpretation.

The Biochemical Significance of Propionate: An Anaplerotic Substrate

Propionate, a three-carbon short-chain fatty acid (SCFA), is a crucial metabolic intermediate derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine).[1] In many biological systems, it serves as a significant anaplerotic substrate, meaning it replenishes intermediates of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).

The journey of the ¹³C atoms from Sodium Propionate-¹³C₃ into central metabolism is pivotal to its utility as a tracer. The process begins with its activation to Propionyl-CoA.

Pathway of Propionate Entry into the Krebs Cycle:

-

Activation: Propionate is converted to Propionyl-CoA.

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates Propionyl-CoA to form (S)-Methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA racemase converts (S)-Methylmalonyl-CoA to (R)-Methylmalonyl-CoA.

-

Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges (R)-Methylmalonyl-CoA to form Succinyl-CoA .[1]

This entry point is distinct from that of glucose or fatty acids, which primarily enter the Krebs cycle as Acetyl-CoA. This unique entry as Succinyl-CoA, a four-carbon intermediate, is the cornerstone of its application in dissecting Krebs cycle dynamics.[2]

Step-by-Step Methodology:

-

Animal Preparation: Acclimatize C57BL/6J mice for at least one week. Fast mice overnight to induce a gluconeogenic state. [3]2. Tracer Preparation: Prepare a sterile solution of Sodium Propionate-¹³C₃ in saline at a concentration suitable for the desired infusion rate (e.g., 150 mM).

-

Surgical Procedure: Anesthetize the mouse and surgically implant a catheter into the jugular vein for infusion.

-

Infusion: Begin a continuous intravenous infusion of the tracer. A typical rate might be 10-20 µmol/kg/min. The goal is to achieve isotopic steady state in the plasma, where the enrichment of labeled metabolites remains constant. This typically takes 90-120 minutes. [3][4]5. Sampling: Collect small blood samples via tail bleed at baseline (t=0) and at several time points during the infusion (e.g., 60, 90, 120 min) to monitor the approach to steady state.

-

Tissue Harvest: At the end of the infusion period, euthanize the mouse and rapidly excise tissues of interest (e.g., liver, kidney). Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench all enzymatic activity.

-

Metabolite Extraction: Homogenize the frozen tissue powder in a cold solvent mixture, typically 80% methanol, to extract polar metabolites. Centrifuge to pellet protein and debris.

-

Analysis: Dry the supernatant and derivatize if necessary for GC-MS, or resuspend in a suitable solvent for LC-MS analysis to determine the isotopic enrichment in target metabolites (e.g., glucose, lactate, Krebs cycle intermediates).

In Vitro Cell Culture Labeling

This protocol is designed for tracing propionate metabolism in cultured hepatocytes (e.g., HepG2 or primary hepatocytes).

Step-by-Step Methodology:

-

Cell Seeding: Seed hepatocytes in 6-well plates and grow to ~80-90% confluency.

-

Medium Preparation: Prepare a custom culture medium. For gluconeogenesis studies, use a glucose-free DMEM supplemented with gluconeogenic precursors like lactate and pyruvate, but without standard propionate. Add Sodium Propionate-¹³C₃ to a final concentration of 1-5 mM. [5]3. Labeling: Aspirate the standard growth medium, wash cells once with PBS, and add the ¹³C-labeling medium.

-

Time Course: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 12 hours) is highly recommended to capture the kinetics of label incorporation.

-

Harvesting:

-

Medium: Collect a sample of the extracellular medium to measure labeled products like glucose.

-

Intracellular Metabolites: Aspirate the remaining medium, wash the cells rapidly with cold saline, and then add liquid nitrogen directly to the well to flash-freeze the monolayer and quench metabolism.

-

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the frozen plate. Scrape the cells, collect the lysate, and process as described for the in vivo protocol.

-

Analysis: Analyze the intracellular and extracellular fractions by MS or NMR to determine labeling patterns.

Analytical Methods and Data Interpretation

The choice of analytical platform is dictated by the specific research question.

-

Mass Spectrometry (MS): The workhorse for tracer studies. It measures the mass-to-charge ratio of ions and can distinguish between unlabeled (M+0) and labeled (M+1, M+2, M+3, etc.) versions of a metabolite. This data, known as the mass isotopologue distribution (MID), is the primary output of a tracer experiment. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides positional information about where the ¹³C atoms are located within a molecule's carbon skeleton. [2][8]While less sensitive than MS, it can resolve complex isotopomer populations, which is critical for advanced metabolic flux analysis (MFA). [2][8] Interpreting the Data: The raw MID data must be corrected for the natural abundance of ¹³C (~1.1%) to determine the true fractional enrichment from the tracer. This corrected data can then be used to calculate:

-

Fractional Contribution (Fc): The proportion of a metabolite pool that is derived from the tracer.

-

Metabolic Flux Ratios: By comparing the labeling patterns of different metabolites, one can calculate the relative rates of converging metabolic pathways.

-

Absolute Flux Rates: With advanced computational modeling (Metabolic Flux Analysis or MFA), the isotopic labeling data can be used to calculate absolute flux rates (e.g., in µmol/g/hr) through the central metabolic network. [9]

Conclusion: A Unique Tool for a Unique Metabolic Entry Point

Sodium Propionate-¹³C₃ is more than just another stable isotope tracer; it is a specialized probe that leverages a unique entry point into central carbon metabolism. Its ability to directly report on Krebs cycle anaplerosis, a fundamental process often dysregulated in diseases like cancer, diabetes, and heart disease, sets it apart. [10][11]By providing a distinct isotopic signature that is readily distinguished from glycolysis- or fatty acid oxidation-derived carbons, it enables researchers to dissect complex metabolic networks with high fidelity. When combined with robust experimental design and modern analytical platforms, Sodium Propionate-¹³C₃ is an indispensable tool for any scientist seeking to move beyond static measurements and truly understand the dynamic nature of metabolism.

References

- Medical Science and Discovery. (2025).

- MedchemExpress.com.

- National Center for Biotechnology Information (PMC).

- Korean Society of Animal Science and Technology.

- National Center for Biotechnology Information (PMC). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts.

- PubMed. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer.

- National Center for Biotechnology Information (PMC).

- National Center for Biotechnology Information (PMC).

- PubMed. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.

- National Center for Biotechnology Information (PMC). Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR)

- National Center for Biotechnology Information (PMC).

- bioRxiv.

- American Council on Science and Health. Propionate, A Common Food Preservative, Alters Our Metabolism.

- National Center for Biotechnology Information (PMC). The Modulatory Effect of Sodium Propionate Treatment in the Expression of Inflammatory Cytokines and Intracellular Growth of Brucella abortus 544 in Raw 264.7 Cells.

- eScholarship.org.

- TargetMol. Propanoic-¹³C₃ sodium.

- ResearchGate. (PDF) Supplementation of Short-Chain Fatty Acid, Sodium Propionate, in Patients on Maintenance—“Beneficial Effects on Inflammatory Parameters and Gut-Derived Uremic Toxins”.

- ResearchGate. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.

- Cambridge Isotope Laboratories, Inc.

- PubMed. Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR)

- Sigma-Aldrich.

- PLOS One. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41.

- PubMed.

- National Center for Biotechnology Information (PMC). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry.

- Sigma-Aldrich. Sodium propionate = 99.0 , BioReagent, cell culture insect 137-40-6.

- National Center for Biotechnology Information (PMC). High-dose sodium propionate contributes to tumor immune escape through the IGF2BP3/PD-L1 axis in colorectal cancer.

- Save My Exams. The Link Reaction & The Krebs Cycle (DP IB Biology): Revision Note.

- Frontiers. Stable Isotopes for Tracing Cardiac Metabolism in Diseases.

- PubChem.

- YouTube.

- PubMed. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy.

- YouTube. Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview.

- PubMed.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medscidiscovery.com [medscidiscovery.com]

A Guide to the Synthesis and Isotopic Purity of Sodium Propionate-¹³C₃: A Self-Validating Protocol for Researchers

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous purity analysis of Sodium Propionate-¹³C₃. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that ensure a robust and reproducible outcome. The protocols described herein are designed as a self-validating system, where the integrity of each step informs the quality of the final product.

Part I: The Strategic Synthesis of Propionic Acid-¹³C₃

The foundation of high-quality Sodium Propionate-¹³C₃ is the meticulously controlled synthesis of its precursor, Propionic Acid-¹³C₃. The choice of synthetic route is paramount, dictating not only yield and chemical purity but also the crucial factor of isotopic integrity.

Chapter 1: Retrosynthetic Analysis and Pathway Selection

Our strategy is built upon the Grignard reaction, a cornerstone of carbon-carbon bond formation. This pathway is selected for its high reliability, excellent yields, and, most importantly, its precise control over the incorporation of the isotopic label. The reaction involves the carboxylation of a ¹³C-labeled Grignard reagent with ¹³C-labeled carbon dioxide.[1][2] This ensures that all three carbon atoms in the final propionate molecule are the desired ¹³C isotope.

The retrosynthetic logic is as follows: The target molecule, Propionic Acid-¹³C₃, is disconnected at the C1-C2 bond. This reveals two key synthons: a ¹³C₂-ethyl nucleophile and a ¹³C-carboxyl electrophile. These are practically sourced from Ethyl Bromide-¹³C₂ and Carbon Dioxide-¹³C₃, respectively.

Caption: Retrosynthetic analysis of Propionic Acid-¹³C₃.

Chapter 2: A Validated Protocol for Propionic Acid-¹³C₃ Synthesis

This protocol details the formation of the Grignard reagent followed by its carboxylation.[3][4]

Materials:

-

Ethyl Bromide-¹³C₂ (≥99% isotopic purity)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Carbon Dioxide-¹³C₃ (Dry Ice, ≥99% isotopic purity)

-

Hydrochloric acid (3M)

Protocol:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried to exclude moisture. The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a three-neck flask equipped with a dropping funnel and condenser, add magnesium turnings.

-

Dissolve Ethyl Bromide-¹³C₂ in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated (indicated by bubbling and heat). If it doesn't start, a small crystal of iodine can be added.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide-¹³C₂ reagent.[2]

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed ¹³C₃-labeled dry ice to the reaction flask in small portions. A vigorous reaction will occur.[3]

-

Continue adding dry ice until the reaction subsides.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The product is a magnesium carboxylate salt.[1]

-

-

Acidification and Extraction:

-

Slowly quench the reaction by adding 3M HCl with vigorous stirring. This protonates the carboxylate to form Propionic Acid-¹³C₃ and dissolves the magnesium salts.[5]

-

Transfer the mixture to a separatory funnel. The propionic acid will be in the ether layer.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts.

-

Chapter 3: Purification via Acid-Base Extraction

This crucial step removes unreacted starting materials and byproducts, ensuring high chemical purity of the intermediate acid.[6][7]

Protocol:

-

Base Wash:

-

To the combined ether extracts, add a saturated solution of sodium bicarbonate. Shake the separatory funnel, venting frequently. The propionic acid is deprotonated and moves into the aqueous layer as sodium propionate.

-

Separate the layers. Keep the aqueous layer.

-

Wash the ether layer with a small amount of sodium bicarbonate solution and combine the aqueous layers.

-

The ether layer, containing neutral impurities, can be discarded.

-

-

Re-acidification and Isolation:

-

Cool the combined aqueous layers in an ice bath.

-

Slowly add 3M HCl with stirring until the solution is acidic (pH < 2).[5] The Propionic Acid-¹³C₃ will be reformed.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the ether extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the ether using a rotary evaporator to yield pure Propionic Acid-¹³C₃.

-

Chapter 4: Final Conversion to Sodium Propionate-¹³C₃

The final step is a straightforward acid-base neutralization.[8][9]

Protocol:

-

Dissolve the purified Propionic Acid-¹³C₃ in deionized water.

-

Slowly add a stoichiometric amount of sodium carbonate (or sodium hydroxide) solution while stirring.[10] Monitor the pH; the target is a neutral pH of ~7.

-

The resulting solution is aqueous Sodium Propionate-¹³C₃.

-

The water can be removed by lyophilization (freeze-drying) or careful evaporation to yield the final product as a white solid.

Part II: The Cornerstone of Confidence: Purity & Isotopic Validation

The utility of a stable isotope-labeled compound is entirely dependent on its chemical and isotopic purity. This section outlines the authoritative analytical methods required to validate the final product.

Chapter 5: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for quantifying isotopic enrichment.[11] It precisely measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition.[12]

The Principle: The analysis compares the experimentally measured isotopic distribution of the propionate ion with the theoretically calculated distribution. For a fully labeled compound, the molecular ion peak should be shifted by +3 Da compared to its unlabeled analogue. The relative intensities of the M, M+1, M+2, and M+3 peaks provide a quantitative measure of the isotopic enrichment.[13][14]

Analytical Workflow:

-

Sample Preparation: Dissolve the Sodium Propionate-¹³C₃ in a suitable solvent (e.g., methanol/water).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in negative ion mode to detect the propionate anion.

-

Data Acquisition: Acquire the mass spectrum over the relevant m/z range.

-

Data Analysis:

-

Identify the peak cluster corresponding to the propionate ion.

-

Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3).

-

Calculate the isotopic enrichment using the relative peak areas.

-

Caption: Workflow for HRMS-based isotopic purity analysis.

Data Presentation:

| Isotopologue | Theoretical m/z (Propionate Anion) | Expected Abundance (99% Enrichment) |

| ¹²C₃H₅O₂⁻ | 73.0295 | < 0.01% |

| ¹²C₂¹³C₁H₅O₂⁻ | 74.0328 | ~0.03% |

| ¹²C₁¹³C₂H₅O₂⁻ | 75.0362 | ~2.94% |

| ¹³C₃H₅O₂⁻ | 76.0395 | > 97% |

Note: Table assumes 99% isotopic enrichment for each of the three carbon positions.

Chapter 6: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal validation of both the chemical structure and the location of the isotopic labels.[15] For Sodium Propionate-¹³C₃, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis:

-

Purpose: Confirms the chemical structure and purity.

-

Expected Spectrum: A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons.

-

Key Insight: The presence of the ¹³C labels will induce significant splitting of the proton signals due to ¹J(¹³C-¹H) and ²J(¹³C-¹H) coupling, creating complex multiplets. This complexity is a direct confirmation of successful labeling.

¹³C NMR Analysis:

-

Purpose: Directly confirms the presence and position of the ¹³C labels and assesses isotopic purity.[16][17]

-

Expected Spectrum: Three distinct signals will be observed for the three carbon atoms (C1-carboxyl, C2-methylene, C3-methyl).

-

Key Insight: Crucially, strong one-bond ¹J(¹³C-¹³C) and two-bond ²J(¹³C-¹³C) couplings will be observed between adjacent ¹³C nuclei.[18] The absence of significant signals at the chemical shifts corresponding to ¹²C carbons confirms high isotopic enrichment. The relative integration of any minor ¹²C signals to the major ¹³C signals can provide a quantitative measure of purity.

Conclusion

The synthesis and validation of Sodium Propionate-¹³C₃ demand a methodical and analytically rigorous approach. By employing a robust Grignard carboxylation strategy, followed by meticulous purification and a dual-pronged analytical validation using both high-resolution mass spectrometry and NMR spectroscopy, researchers can produce and verify this critical tracer with the highest degree of confidence. This self-validating workflow ensures that the final product meets the exacting standards required for advanced metabolic research and pharmaceutical development.

References

- Google Patents. (CN108191637A). The synthetic method of sodium propionate.

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]

-

Analytical Chemistry. (2022). Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Available at: [Link]

- Google Patents. (CN86103230A). The method for preparing carboxylate salt.

-

Yeshichem. Preparation method of sodium propionate. Available at: [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available at: [Link]

-

ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

-

RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Available at: [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]

-

EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at: [Link]

-

Journal of Materials Chemistry A (RSC Publishing). (2024). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Available at: [Link]

-

YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Available at: [Link]

-

Wiley Online Library. (2007). Isotope Ratio Mass Spectrometry. Available at: [Link]

-

Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid?. Available at: [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

- Jasperse Chemistry. Synthesis of Carboxylic Acids.

-

Wikipedia. Isotope-ratio mass spectrometry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. researchgate.net [researchgate.net]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. reddit.com [reddit.com]

- 8. Buy Sodium propionate-13C3 | 152571-51-2 [smolecule.com]

- 9. CN108191637A - The synthetic method of sodium propionate - Google Patents [patents.google.com]

- 10. Preparation method of sodium propionate [lygshuren.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. epic.awi.de [epic.awi.de]

- 18. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

Technical Deep Dive: Sodium Propionate-13C3 in Microbiome-Host Metabolic Flux

Executive Summary

Sodium propionate-13C3 (fully labeled) is the gold-standard stable isotope tracer for elucidating the precise metabolic fate of short-chain fatty acids (SCFAs) at the gut-liver axis. Unlike singly labeled isotopomers (e.g., 1-13C), the uniformly labeled 13C3 variant allows researchers to distinguish between direct carbon incorporation (anaplerosis) and oxidative recycling. This guide details the mechanistic pathways, experimental workflows, and analytical protocols required to use Sodium propionate-13C3 to map microbial activity and hepatic gluconeogenesis with high resolution.

Mechanistic Foundation: The Tracer and the Pathway

Chemical Identity & Stability

Sodium propionate-13C3 (

-

Molecular Weight: ~99.06 g/mol (vs. ~96.06 g/mol for unlabeled).

-

Key Advantage: The "M+3" mass shift is distinct from natural isotopic envelopes, allowing high-sensitivity detection of the intact carbon skeleton as it traverses from the gut lumen into the portal vein and hepatocytes.

The Metabolic Route: From Gut to Glucose

The utility of 13C3-propionate lies in its unique entry point into host metabolism. Unlike acetate (which enters as Acetyl-CoA) or butyrate (utilized by colonocytes), propionate is primarily cleared by the liver and serves as a premier gluconeogenic substrate.

The Pathway:

-

Uptake: Propionate enters the hepatocyte via MCT1/MCT2 transporters.

-

Activation: Converted to Propionyl-CoA (retaining M+3 label).

-

Carboxylation: Converted to Methylmalonyl-CoA .

-

Anaplerosis: Enters the TCA cycle as Succinyl-CoA .

-

Scrambling: As Succinyl-CoA cycles to Oxaloacetate (OAA), the symmetry of the succinate and fumarate molecules causes "scrambling" of the 13C label.

-

Gluconeogenesis: OAA is converted to Phosphoenolpyruvate (PEP) and eventually Glucose.

Pathway Visualization

The following diagram illustrates the flow of 13C3-Propionate into the hepatic TCA cycle and gluconeogenesis.

Figure 1: Metabolic fate of Sodium Propionate-13C3. The tracer enters the TCA cycle via Succinyl-CoA, contributing carbon atoms to the glucose pool via OAA and PEP.

Experimental Design: In Vivo & Ex Vivo

In Vivo Metabolic Flux Analysis (MFA)

To measure hepatic gluconeogenesis from propionate in live models (e.g., C57BL/6J mice):

-

Administration: Intravenous infusion (steady state) is superior to bolus gavage for flux calculations, but gavage mimics dietary pulses.

-

Dosing: A common infusion rate is 20–30 μmol/kg/min of Sodium propionate-13C3.

-

Sampling: Blood is collected from the tail vein (time course) or portal vein (terminal) to measure the Mass Isotopomer Distribution (MID) of plasma glucose.

-

Critical Control: You must account for the "Cori Cycle." Labeled propionate becomes labeled glucose, which muscle converts to labeled lactate, which returns to the liver. This "recycling" must be mathematically modeled (Hasenour et al., 2020).

Ex Vivo Microbiota Activity (Fecal Slurry)

To measure the production or consumption of propionate by gut bacteria:

-

Substrate: Incubate fresh fecal slurries with 13C-labeled fibers (e.g., 13C-inulin) to see if they produce 13C-propionate.

-

Reverse Tracing: Incubate with 13C3-propionate to see if the microbiome metabolizes it into other SCFAs (cross-feeding) or CO2.

Analytical Workflow: GC-MS Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred detection method due to its high sensitivity and ability to resolve isotopomers. However, propionate is volatile and polar; it must be derivatized.

Derivatization Strategy: TBDMS

The tert-Butyldimethylsilyl (TBDMS) derivatization is recommended over Methyl Chloroformate (MCF) for 13C3 studies because the TBDMS fragment often retains the entire propionate carbon skeleton, simplifying MID analysis.

The Self-Validating Protocol

This protocol includes built-in checkpoints to ensure data integrity.

Step 1: Sample Extraction

-

Sample: 50 μL Plasma or Fecal Supernatant.

-

Internal Standard (ISTD): Add 10 μL of Sodium Propionate-D5 (deuterated). Why? This corrects for extraction loss and injection variability.

-

Acidification: Add 10 μL HCl (1M) to protonate the SCFA (makes it extractable).

-

Extraction: Add 500 μL Diethyl Ether or Ethyl Acetate. Vortex 1 min. Centrifuge 10,000 x g for 5 min.

-

Transfer: Move organic supernatant to a glass vial.

Step 2: Derivatization (TBDMS)

-

Reagent: Add 20 μL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

-

Incubation: Heat at 60°C for 30 minutes. Validation Check: Solution should remain clear. Cloudiness indicates moisture contamination.

-

Cooling: Allow to reach RT before injection.

Step 3: GC-MS Acquisition

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (hold 2 min)

10°C/min -

MS Mode: SIM (Selected Ion Monitoring).

-

Target Ion (Propionate-TBDMS): Look for [M-57]+ fragment (Loss of tert-butyl group).

-

Unlabeled (M+0): m/z 131

-

Labeled (M+3): m/z 134

-

ISTD (D5): m/z 136

-

Data Interpretation: Mass Isotopomer Distribution (MID)

The raw data from GC-MS provides ion intensities. You must convert these to fractional enrichments.

Calculating Enrichment

For a given sample, calculate the molar fraction (

-

M+0 (m/z 131): Unlabeled propionate (endogenous).

-

M+3 (m/z 134): Exogenous tracer.

Natural Abundance Correction

CRITICAL: You must correct for the natural presence of 13C (1.1% of all carbon). Use a matrix-correction algorithm (e.g., IsoCor or manually using theoretical abundance vectors) to strip natural abundance from your measured intensities. Failure to do this will overestimate flux.

Flux Calculation (Simplified)

To estimate the fractional contribution of propionate to the hepatic succinyl-CoA pool:

Note: In practice, this requires measuring succinate/citrate enrichment in the liver tissue.

Workflow Visualization

Figure 2: Analytical workflow for quantifying 13C3-Propionate enrichment using GC-MS.

References

-

Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.[1] Cell Reports.[1][2] [Link]

-

Perry, R. J., et al. (2016). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell. [Link]

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology and Biotechnology. [Link]

Sources

Strategic Metabolic Tracing: A Guide to Sodium Propionate-13C3

This guide outlines a strategic framework for deploying Sodium Propionate-13C3 ([1,2,3-13C3]Propionate) in metabolic flux analysis. Unlike glucose or glutamine tracing, which flood the central carbon highways, propionate tracing targets a specific "anaplerotic backdoor"—the succinyl-CoA entry point—offering high-resolution insights into mitochondrial dysfunction, cancer metastasis, and metabolic reprogramming.

The Strategic Value of Propionate Tracing

In drug development and metabolic research, [U-13C6]Glucose is the standard for assessing glycolysis, while [U-13C5]Glutamine assesses the canonical TCA cycle entry. Sodium Propionate-13C3 serves a distinct, advanced purpose: it specifically interrogates anaplerosis via succinyl-CoA .

This tracer is critical for three specific research verticals:

-

Mitochondrial Anaplerosis: It bypasses the pyruvate dehydrogenase (PDH) and glutaminase (GLS) gates, entering the TCA cycle directly at succinyl-CoA. This allows researchers to isolate defects in the "bottom half" of the TCA cycle.

-

Propionyl-CoA Carboxylase (PCC) Activity: It directly measures the flux of the propionate breakdown pathway, which is often dysregulated in aggressive metastatic cancers and rare metabolic diseases (e.g., Propionic Acidemia).

-

Gluconeogenesis & Pyruvate Recycling: By tracking the "scrambling" of the 13C label as it moves from succinate to oxaloacetate and back to pyruvate (via PEP-CK or Malic Enzyme), researchers can quantify gluconeogenic flux with high precision.

Mechanistic Basis & Labeling Logic

To design a valid experiment, one must understand the fate of the carbon atoms. Sodium Propionate-13C3 contains three labeled carbons (M+3).[1]

The Pathway:

-

Entry: Propionate enters the cell and is converted to Propionyl-CoA (M+3) .

-

Carboxylation: Propionyl-CoA is carboxylated by PCC to form Methylmalonyl-CoA . The added carbon (from cellular bicarbonate/CO2) is typically unlabeled (M+0), creating a 4-carbon molecule where 3 carbons are labeled.

-

Isomerization: Methylmalonyl-CoA rearranges to Succinyl-CoA .

-

TCA Entry: Succinyl-CoA enters the TCA cycle.[2]

The "Scrambling" Effect (Critical for Analysis): Succinate is a symmetric molecule. When Succinyl-CoA (asymmetric) becomes Succinate (symmetric), the orientation of the 13C labels becomes randomized relative to the enzyme active sites downstream. This "scrambling" is a hallmark of TCA cycling and confirms the tracer has successfully engaged mitochondrial metabolism.

Visualization: The Propionate-13C3 Pathway

The following diagram illustrates the flow of 13C atoms from propionate into the TCA cycle.

Caption: Flux of [13C3]Propionate into the TCA cycle. Note the entry at Succinyl-CoA, distinct from the Acetyl-CoA entry used by Glucose.

Experimental Protocol (In Vitro)

This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) but can be adapted for suspension cells.

Phase 1: Concentration Optimization (The "Kill Curve")

Propionate can be toxic at high concentrations and may induce histone propionylation, altering gene expression. You must find the "metabolic window"—the concentration that allows tracing without killing the cell.

-

Range: Test 0.5 mM, 1 mM, 2 mM, and 5 mM.

-

Control: Use unlabeled Sodium Propionate at identical concentrations to rule out chemotoxicity.

-

Target: Use the highest concentration that shows >95% viability compared to vehicle control. 1 mM is a standard starting point for many cell lines.

Phase 2: The Labeling Workflow

| Step | Action | Technical Rationale |

| 1. Seeding | Seed cells in 6-well plates (approx. 5x10^5 cells/well). Incubate overnight. | Ensure cells are in log-phase growth. Confluent cells have lower metabolic rates. |

| 2. Wash | Aspirate media. Wash 2x with warm PBS (37°C). | Removes residual unlabeled carbon sources (unlabeled glucose/glutamine) and serum factors. |

| 3. Pulse | Add Labeling Medium : DMEM (glucose/glutamine present) + 1 mM Sodium Propionate-13C3 . | Crucial: Do not remove glucose/glutamine unless testing specific starvation conditions. Propionate is an additive tracer here. |

| 4. Incubation | Incubate for 12 to 24 hours .[3] | Allows sufficient time for the label to traverse the PCC pathway and equilibrate with TCA intermediates. |

| 5. Quench | Rapidly aspirate media. Wash 1x with ice-cold PBS . Immediately add 80% MeOH (-80°C) . | Metabolism stops instantly. Cold methanol precipitates proteins and extracts polar metabolites. |

| 6. Extract | Scrape cells in MeOH.[3] Transfer to tubes. Vortex. Centrifuge (14,000g, 10 min, 4°C). | Separates metabolite-rich supernatant from protein pellet (debris). |

| 7. Dry | Transfer supernatant to fresh tube. Dry under nitrogen gas or SpeedVac. | Prepares sample for LC-MS/MS or GC-MS derivatization. |

Phase 3: Analytical Setup (LC-MS/MS)

-

Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar TCA intermediates.

-

Mass Spectrometry: High-resolution (Orbitrap) or Triple Quadrupole (QqQ).

-

Targeted List: Propionyl-CoA, Methylmalonyl-CoA, Succinate, Malate, Citrate.[4]

Data Interpretation: The Mass Isotopomer Distribution (MID)

When analyzing the data, you are looking for the Mass Shift (M+n) .

Expected Labeling Table

| Metabolite | Parent Mass (Unlabeled) | Expected Shift (13C3 Propionate) | Interpretation |

| Propionate | M+0 | M+3 | The tracer itself (Quality Control). |

| Propionyl-CoA | M+0 | M+3 | Direct activation of the tracer. |

| Succinyl-CoA | M+0 | M+3 | Successful entry into the TCA cycle. |

| Succinate | M+0 | M+3 | First TCA intermediate. |

| Malate | M+0 | M+3 | Propagation through the cycle. |

| Citrate | M+0 | M+3 | Condensation of OAA (M+3) + Acetyl-CoA (M+0). |

| Citrate (Cycle 2) | M+0 | M+5 or M+6 | If the label recycles multiple times (rare in short pulses). |

Common Pitfall: If you see M+2 in TCA intermediates, it suggests the label has exited the TCA cycle (e.g., via PEPCK to pyruvate), lost a carbon (decarboxylation), and re-entered as Acetyl-CoA. However, with Propionate-13C3, the primary first-pass signal is M+3 .

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vitro isotopic labeling with Sodium Propionate-13C3.

References

-

Gomes, A. P., et al. (2022).[5] Altered propionate metabolism contributes to tumor progression and aggressiveness.[5][6] Nature Metabolism. [Link]

-

Crown, S. B., et al. (2015). Experimental design and data analysis for 13C metabolic flux analysis. Methods in Molecular Biology. [Link]

-

Filippone, A., et al. (2022).[7] Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling.[7][8] Cancers.[6][7][8][9][10] [Link][7]

-

Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering.[10][11] [Link]

Sources

- 1. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Propionate metabolism plays role in metastatic ability | BioWorld [bioworld.com]

- 6. Altered propionate metabolism contributes to tumor progression and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Precision Metabolic Flux Analysis: Quantifying Sodium Propionate-13C3 Incorporation via GC-MS

Abstract

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing the metabolic fate of Sodium Propionate-13C3 . Propionate is a key anaplerotic substrate that enters the TCA cycle via succinyl-CoA, making it an essential tracer for studying mitochondrial dysfunction, gluconeogenesis, and odd-chain fatty acid metabolism. This protocol utilizes MTBSTFA derivatization to generate stable tert-butyldimethylsilyl (TBDMS) derivatives, enabling precise Mass Isotopomer Distribution (MID) analysis of TCA cycle intermediates.

Introduction: The Metabolic Logic

Sodium Propionate-13C3 (

Mechanistic Pathway

-

Entry: Propionate

Propionyl-CoA -

TCA Propagation: Succinyl-CoA (labeled)

Fumarate -

Fate Divergence:

-

Oxidation: Oxaloacetate

Citrate (via condensation with Acetyl-CoA). -

Gluconeogenesis: Oxaloacetate

Phosphoenolpyruvate (PEP)

-

By tracking the

Why GC-MS with TBDMS?

While LC-MS is useful for polar metabolites, GC-MS with TBDMS derivatization offers superior separation of structural isomers (e.g., Citrate vs. Isocitrate) and generates a dominant [M-57]⁺ fragment ion (loss of a tert-butyl group). This fragmentation pathway preserves the entire carbon skeleton of the metabolite, simplifying the calculation of isotopomer distributions compared to TMS derivatives, which often suffer from complex fragmentation.

Experimental Design

Tracer Specifications

-

Compound: Sodium Propionate-13C3 (99 atom % 13C).

-

Format: Solid salt, highly soluble in water/media.

-

Storage: Room temperature (desiccated).

Treatment Conditions

-

Cell Culture: Supplement media with 1–5 mM Sodium Propionate-13C3.

-

Note: Ensure media is glucose-free or glucose-limited if studying gluconeogenesis specifically.

-

Duration: 2–24 hours (steady-state) or 0–60 mins (dynamic flux).

-

-

In Vivo: Bolus injection or continuous infusion. Plasma/tissue collection requires immediate quenching.

Visualizations

Metabolic Pathway Map

This diagram illustrates the carbon flow from Propionate-13C3 into the TCA cycle and the resulting labeling patterns.

Caption: Carbon flow from Propionate-13C3 into the TCA cycle. Note the entry at Succinyl-CoA.

Analytical Workflow

Step-by-step process from sample to data.[1]

Caption: End-to-end workflow for GC-MS analysis of polar metabolites.

Detailed Protocol

Step 1: Quenching & Extraction

Objective: Stop metabolism immediately and extract polar metabolites.

-

Cells: Wash rapidly with ice-cold saline (0.9% NaCl). Add 800 µL cold Methanol:Water (80:20, -80°C) . Scrape and transfer to a tube.

-

Tissue: Homogenize ~20 mg tissue in 1 mL cold Methanol:Water (80:20) using a bead beater.

-

Internal Standard: Add 10 µL of Norleucine or labeled internal standard (e.g., U-13C-Glutamate) to the extraction solvent before use to correct for recovery.

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a fresh glass vial.

Step 2: Drying

Objective: Remove all water, as MTBSTFA is moisture-sensitive.

-

Evaporate the supernatant to complete dryness using a SpeedVac (vacuum concentrator) at ambient temperature.

-

Critical Check: Ensure no visible moisture remains. The pellet should be small and white/translucent.

Step 3: Derivatization

Objective: Convert polar acids into volatile TBDMS esters.

-

Add 50 µL of 2% Methoxyamine HCl in Pyridine . Incubate at 37°C for 90 mins.

-

Why: This protects keto groups (like in alpha-ketoglutarate and oxaloacetate) from enolization and decarboxylation.

-

-

Add 50 µL of MTBSTFA + 1% TBDMCS .

-

Incubate at 60°C for 60 minutes .

-

Centrifuge at max speed for 5 min to pellet any insoluble debris.

-

Transfer the clear supernatant to a GC vial with a glass insert.

Step 4: GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

-

Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: 280°C, Splitless mode (or 1:10 split if concentrated).

-

Transfer Line: 280°C.[2]

-

Ion Source: 230°C (Electron Impact, 70 eV).

-

Quadrupole: 150°C.

Temperature Program:

-

Initial: 60°C for 1 min.

-

Ramp 1: 10°C/min to 300°C.

-

Hold: 300°C for 5 min.

-

Total Run Time: ~30 mins.

Data Analysis & Target Ions

Mass Isotopomer Distribution (MID)

For TBDMS derivatives, the dominant fragment is [M-57]⁺ (Molecular Weight + Derivatization Mass - 57 Da). You must monitor the base peak (M0) and the isotopomers (M+1, M+2, M+3, etc.).

Table 1: Target Ions for Propionate-13C3 Tracing (TBDMS Derivatives)

| Metabolite | Derivative | Formula (Derivative) | Base Ion (M0) [M-57]⁺ | M+3 Ion (Labeled) | Retention Time (Approx) |

| Succinate | 2-TBDMS | C16H34O4Si2 | 289 | 292 | 12.5 min |

| Fumarate | 2-TBDMS | C16H32O4Si2 | 287 | 290 | 13.1 min |

| Malate | 3-TBDMS | C22H48O5Si3 | 419 | 422 | 15.8 min |

| Citrate | 4-TBDMS | C30H64O7Si4 | 459 | 462 | 18.2 min |

| Glutamate | 3-TBDMS | C23H51NO4Si3 | 432 | 435 | 16.5 min |

| Aspartate | 3-TBDMS | C22H49NO4Si3 | 418 | 421 | 15.2 min |

Note: Retention times vary by column length and flow rate. Always run a non-labeled standard mix first.

Calculation Logic

-

Integrate Peaks: Extract ion chromatograms (EIC) for M0, M+1, M+2, M+3 for each metabolite.

-

Calculate Fractional Abundance:

-

Correct for Natural Abundance: Use software like IsoCor or INCA to subtract the natural signal contribution from

,

Troubleshooting & Validation

-

Issue: Low Signal for Keto-Acids (a-KG, OAA).

-

Cause: Keto-enol tautomerism or thermal instability.

-

Solution: Ensure the Methoxyamine (MOX) step is performed before MTBSTFA. This "locks" the ketone as a methoxime, preventing degradation.

-

-

Issue: Incomplete Derivatization.

-

Cause: Moisture in the sample.[1]

-

Solution: Increase drying time or add 10 µL of toluene before drying to azeotrope water.

-

-

Validation Check:

-

Succinate should be the first TCA intermediate to show M+3 labeling.

-

If Citrate M+3 appears, it confirms the cycle has turned (OAA M+3 + Acetyl-CoA M0).

-

References

-

Antoniewicz, M. R. (2015). Methods for measuring metabolic fluxes in microbes and mammalian cells.[3] Current Opinion in Biotechnology. Link

-

Young, J. D., et al. (2011).[3] Mapping photoautotrophic metabolism with isotopically nonstationary 13C flux analysis. Metabolic Engineering. Link

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

-

Alves, T. C., et al. (2015). Integrated, Step-Wise Protocol for Mitochondrial Isolation and Metabolite Extraction. Bioprotocol. Link

-

Perry, R. J., et al. (2016). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell. Link (Demonstrates Propionate-13C usage).

Sources

Application Note: High-Resolution 13C Isotopomer Analysis via NMR Spectroscopy

Executive Summary

This guide details the protocol for 13C-isotopomer analysis , a critical methodology in Metabolic Flux Analysis (MFA). Unlike standard metabolomics, which measures pool sizes, isotopomer analysis measures the distribution of isotopic labels within a molecule. This reveals the active pathways and reaction rates (fluxes) within a biological system.[1][2]

The protocol focuses on detecting 13C-13C scalar couplings using direct 1D 13C-NMR and 2D 1H-13C HSQC spectroscopy. It provides a self-validating workflow from sample extraction to isotopomer distribution vector (IDV) calculation.

Theoretical Foundation: The Logic of Isotopomers

To interpret the data, one must understand the causality between nuclear spin states and spectral topology.

-

The Isotopomer: An "isotopomer" (isotopic isomer) represents a specific labeling pattern of a molecule (e.g., [1,2-13C]-Glucose vs. [1-13C]-Glucose).

-

The J-Coupling Effect:

-

Singlet (S): A 13C nucleus adjacent to 12C neighbors (no coupling). Represents isolated labeling.[3]

-

Doublet (D): A 13C nucleus adjacent to one other 13C nucleus. The signal splits due to scalar coupling (

Hz). -

Triplet/Double-Doublet (T/DD): A 13C nucleus flanked by two 13C neighbors.

-

-

The Objective: By quantifying the ratio of Singlets, Doublets, and Triplets for a specific carbon position, we reconstruct the labeling history of that molecule.

Visualization: Isotopomer Coupling Logic

Figure 1: Logic flow determining how metabolic labeling patterns manifest as NMR spectral multiplets.

Experimental Design & Tracer Selection

Before extraction, the biological system must be fed a stable isotope tracer.

-

Uniformly Labeled (U-13C) Glucose: Best for analyzing bond breakage (e.g., glycolysis vs. pentose phosphate pathway). Generates complex multiplet patterns.

-

Positionally Labeled (1-13C) Glucose: Simpler spectra; ideal for tracking specific carbon transitions (e.g., TCA cycle entry).

Protocol Phase 1: Sample Preparation

Objective: Extract metabolites while preserving chemical stability and ensuring pH consistency (critical for chemical shift alignment).

Reagents:

-

Extraction Solvent: Methanol:Chloroform:Water (2:2:1 v/v/v), pre-chilled to -20°C.

-

NMR Solvent: 99.9% D2O containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard and chemical shift reference.

-

pH Buffer: Phosphate buffer (100 mM, pH 7.4 in D2O) is recommended to minimize chemical shift drift.

Step-by-Step Workflow:

-

Quenching: Rapidly stop metabolism by adding pre-chilled extraction solvent to cell pellet or tissue (approx. 1 mL per

cells). Vortex vigorously. -

Phase Separation: Centrifuge at 12,000 x g for 10 mins at 4°C. Discard the lower organic phase (lipids) unless lipid flux is the target. Collect the upper aqueous phase (polar metabolites).

-

Lyophilization: Evaporate the aqueous phase to dryness using a SpeedVac or lyophilizer. Note: Remove all methanol to prevent signal overlap.

-

Reconstitution: Dissolve the dried residue in 600 µL of NMR Buffer (D2O + DSS) .

-

pH Adjustment (Critical): Adjust pH to 7.40 ± 0.05 using dilute DCl or NaOD.

-

Why? Glutamate and Aspartate chemical shifts are highly pH-sensitive. Inconsistent pH makes peak assignment impossible.

-

-

Clarification: Centrifuge at max speed for 5 mins to remove any particulates. Transfer supernatant to a 5 mm high-quality NMR tube.

Protocol Phase 2: NMR Data Acquisition

Instrument: 600 MHz (or higher) spectrometer equipped with a CryoProbe (highly recommended for 13C sensitivity).

Experiment A: 1D 1H-NMR (Quality Control)

-

Purpose: Verify sample concentration and shimming quality.

-

Pulse Sequence: zgpr (1D with presaturation) or cpmgpr1d (CPMG to filter broad protein signals if filtration was incomplete).

-

Parameters:

-

Spectral Width: 12-16 ppm.

-

Scans: 16-64.

-

Relaxation Delay (D1): 4 seconds.

-

Experiment B: 1D 13C-NMR (Quantitative Isotopomer Analysis)

-

Purpose: Direct detection of 13C isotopomers.

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Parameters:

-

Relaxation Delay (D1): Must be

of the longest relaxing carbon (typically carboxyls). Set D1 = 10–20 seconds. -

Pulse Angle: 90°.

-

Spectral Width: 200-250 ppm.

-

Scans (NS): High number required (1000–5000) due to low sensitivity of 13C.

-

Temperature: Controlled (e.g., 298 K).

-

Experiment C: 2D 1H-13C HSQC (High Resolution)

-

Purpose: Resolve overlapping metabolites that are indistinguishable in 1D.

-

Pulse Sequence: hsqcetgpsisp2 (Sensitivity-enhanced HSQC with adiabatic pulses).

-

Parameters:

-

Points (TD): 2048 (F2, 1H) x 256-512 (F1, 13C).

-

Non-Uniform Sampling (NUS): Recommended (25-50% sampling) to reduce run time while maintaining resolution.

-

Protocol Phase 3: Data Processing & Analysis

Software: TopSpin, NMRPipe, or MestReNova.

Step 1: Processing

-

Apodization: Apply exponential line broadening (LB = 0.5–1.0 Hz) for 13C spectra to improve Signal-to-Noise Ratio (SNR).

-

Phasing: Perform manual zero-order and first-order phase correction. Automated phasing often fails on complex multiplets.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 3-5). A flat baseline is non-negotiable for accurate integration.

Step 2: Deconvolution (The Core Task)

For a specific carbon resonance (e.g., Glutamate C4 at ~34 ppm), you will observe a multiplet. You must deconvolve this into its constituent isotopomer areas.

| Component | Spectral Appearance | Physical Meaning |

| Singlet (S) | Central peak | C4 is labeled; C3 and C5 are unlabeled. |

| Doublet (D) | Two peaks split by | C4 and C3 are labeled; C5 is unlabeled. |

| Doublet (D) | Two peaks split by | C4 and C5 are labeled; C3 is unlabeled. |

| Double Doublet (DD) | Four peaks (looks like a triplet) | C4, C3, and C5 are all labeled. |

Calculation:

Use the integrated areas (

Visualization: Analytical Workflow

Figure 2: End-to-end workflow for NMR-based isotopomer analysis.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Broad Lines / Poor Shimming | Particulates in sample or paramagnetic ions.[6] | Centrifuge sample again; add EDTA to chelate ions; check tube quality. |

| Drifting Chemical Shifts | pH instability or temperature fluctuation. | Use 100 mM phosphate buffer; ensure temperature equilibration (wait 5 min before acquisition). |

| Low 13C Sensitivity | Insufficient concentration or short scans. | Increase sample mass (aim for >10 mg); use CryoProbe; increase NS (number of scans). |

| Distorted Multiplet Ratios | NOE enhancement during acquisition. | Ensure Inverse Gated Decoupling is used (D1 delay with decoupler OFF). |

References

-

Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

-

Szyperski, T. (1995). "Biosynthetic labeling of proteinogenic amino acids in Escherichia coli cells transformed with [U-13C]glucose." European Journal of Biochemistry. Link

-

Fan, T. W-M., & Lane, A. N. (2016).[7] "Applications of NMR spectroscopy to systems biochemistry." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link

-

Bruker. "TopSpin: Processing of 1D and 2D NMR Spectra." Bruker Application Notes. Link

Sources

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

Application Note: Quantifying Anaplerotic Flux with Sodium Propionate-¹³C₃

Abstract

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of intracellular reactions, offering a dynamic snapshot of cellular physiology.[1] Stable isotope tracers, such as uniformly labeled Sodium Propionate-¹³C₃, are powerful tools for dissecting complex metabolic networks.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sodium Propionate-¹³C₃ to quantify anaplerotic flux into the Tricarboxylic Acid (TCA) cycle. We detail the underlying biochemical principles, provide a validated, step-by-step experimental protocol for cell culture, and outline the mass spectrometry and data analysis workflows required to determine flux rates.

Principles of the Method: Tracing Propionate's Path

Anaplerosis is the replenishment of intermediates in the TCA cycle that have been extracted for biosynthesis.[3] Quantifying this process is essential for understanding how cells sustain energy production and growth. Sodium Propionate, a three-carbon short-chain fatty acid, serves as an excellent tracer for this purpose.[4] Its metabolic fate is distinct from glucose-derived pyruvate, providing a specific window into a key anaplerotic pathway.

The Biochemical Rationale:

-

Activation: Upon entering the cell, propionate is activated to its thioester derivative, propionyl-CoA. This reaction utilizes CoA and ATP.[5]

-

Carboxylation: The enzyme propionyl-CoA carboxylase, which requires biotin as a cofactor, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[6][7]

-

Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA, which is subsequently isomerized by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to form succinyl-CoA.[8]

-

TCA Cycle Entry: Succinyl-CoA is a bona fide intermediate of the TCA cycle.[9]

By using Sodium Propionate-¹³C₃, all three carbon atoms of the propionate backbone are labeled. This allows for the unambiguous tracking of these carbons as they are incorporated into succinyl-CoA and subsequent TCA cycle intermediates like malate, oxaloacetate, and citrate.[10] Measuring the mass isotopologue distribution (MID) of these metabolites via mass spectrometry enables the precise calculation of the anaplerotic contribution of propionate to the TCA cycle.[11][12]

Experimental Workflow & Protocols

A successful ¹³C-MFA experiment requires meticulous attention to detail, from cell culture to data analysis. The goal is to achieve a metabolic and isotopic steady state, where the labeling enrichment of intracellular metabolites becomes constant over time.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]

- 3. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlink.com [medlink.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]

Precision Anaplerotic Flux Analysis: Tracing Mitochondrial Metabolism with Sodium Propionate-13C3

Introduction: Beyond Glucose and Glutamine

While [U-13C6]Glucose and [U-13C5]Glutamine are the gold standards for probing glycolysis and glutaminolysis, they often provide incomplete data regarding anaplerosis —the replenishment of TCA cycle intermediates.

Sodium Propionate-13C3 (Propionate-13C3) is a specialized tracer that provides a unique entry point into mitochondrial metabolism. Unlike glucose (which enters as Acetyl-CoA) or glutamine (which enters as

-

Quantify anaplerotic flux specifically at the bottom of the TCA cycle.

-

Distinguish between oxidative TCA cycling and cataplerotic outflows (e.g., heme synthesis).

-

Probe metabolic disorders like Propionic Acidemia and Methylmalonic Acidemia .

-

Assess gluconeogenic flux from anaplerotic substrates in hepatocytes.

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using Sodium Propionate-13C3 in metabolic flux analysis (MFA).

Mechanistic Rationale

The Propionate Pathway

Propionate is not simply oxidized; it must be activated and carboxylated to enter the TCA cycle. The pathway involves three critical enzymatic steps before entry:

-

Activation: Propionate

Propionyl-CoA (via Propionyl-CoA Synthetase). -

Carboxylation: Propionyl-CoA + HCO

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Isomerization: Methylmalonyl-CoA

Succinyl-CoA (via Methylmalonyl-CoA Mutase - B12 dependent).[2][3][4]

The Labeling Logic (M+3 Propagation)

When using Sodium Propionate-13C3 (all carbons labeled), the label propagation follows a strict stoichiometry in the first turn of the cycle:

-

Input: Propionate (M+3).

-

Intermediate: Propionyl-CoA (M+3).

-

Carboxylation: The added carbon from bicarbonate/CO2 is typically unlabeled (M+0). Thus, Methylmalonyl-CoA is M+3.

-

TCA Entry: Succinyl-CoA is M+3.

-

TCA Propagation: Succinate (M+3)

Fumarate (M+3) -

Condensation: Oxaloacetate (M+3) + Acetyl-CoA (M+0)

Citrate (M+3).

Pathway Visualization

The following diagram illustrates the entry of Propionate-13C3 and the subsequent labeling of TCA intermediates.

Figure 1: Metabolic fate of Sodium Propionate-13C3. Note the entry at Succinyl-CoA, bypassing the upper TCA cycle initially.

Experimental Protocol: In Vitro Flux Analysis[5][6][7][8]

Pre-requisite: Ensure your cell line expresses Propionyl-CoA Carboxylase (PCC) and Methylmalonyl-CoA Mutase (MUT). Most mammalian cells do, but expression levels vary (high in hepatocytes/cardiomyocytes, variable in cancer lines).

Phase A: Reagent Preparation

-

Tracer Stock: Dissolve Sodium Propionate-13C3 in sterile water to create a 500 mM stock . Filter sterilize (0.22

m). Store at -20°C. -

Base Medium: Use glucose/glutamine-free DMEM or RPMI. Reconstitute glucose and glutamine to physiological levels (e.g., 5 mM Glucose, 0.5 mM Glutamine) or as required by experimental design.

-

Serum: CRITICAL: Use Dialyzed FBS (dFBS). Standard FBS contains undefined lipids and fatty acids (including propionate) that will dilute isotopic enrichment (natural abundance interference).

Phase B: Cell Culture & Tracer Pulse

Target Concentration: 0.5 mM to 2.0 mM Propionate. Warning: Propionate >10 mM can induce G2/M cell cycle arrest and histone propionylation artifacts.

-

Seeding: Seed cells in 6-well plates (

cells/well). Incubate overnight to reach 70-80% confluency. -

Wash: Aspirate old media. Wash 2x with warm PBS to remove residual unlabeled metabolites.

-

Pulse: Add warm medium containing 1 mM Sodium Propionate-13C3 .

-

Incubation:

-

Isotopic Steady State: 12–24 hours (for total flux analysis).

-

Kinetic Flux: 0, 15, 30, 60, 120 minutes (requires non-steady-state modeling).

-

Phase C: Quenching & Extraction (HILIC-MS Compatible)

Metabolism must be stopped instantly.

-

Quench: Rapidly aspirate media. Immediately place the plate on a bed of dry ice or wash with ice-cold saline (0.9% NaCl) .

-

Extraction: Add 1 mL of Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C) directly to the well.

-

Scrape: Scrape cells while keeping the plate on ice. Transfer lysate to a cold microcentrifuge tube.

-

Disruption: Vortex vigorously for 10 seconds. Freeze-thaw cycle (liquid nitrogen

37°C bath) x3 to disrupt mitochondrial membranes. -

Clarification: Centrifuge at 15,000 x g for 15 mins at 4°C.

-

Supernatant: Transfer supernatant to a glass vial for LC-MS. (Optional: Dry down under nitrogen and reconstitute in mobile phase if concentration is needed).

Workflow Diagram

Figure 2: Step-by-step workflow for adherent cell flux analysis.

Data Interpretation & Expected Results

Analysis relies on Mass Isotopomer Distribution (MID). You will look for the mass shift (

Key Metabolite Transitions

| Metabolite | Unlabeled Mass (Approx) | Primary Isotopologue (1st Turn) | Explanation |

| Propionate | 74 | M+3 | The tracer itself. |

| Succinate | 118 | M+3 | Direct entry from Succinyl-CoA. |

| Fumarate | 116 | M+3 | Oxidation of Succinate. |

| Malate | 134 | M+3 | Hydration of Fumarate. |

| Citrate | 192 | M+3 | Condensation of OAA (M+3) + Acetyl-CoA (M+0). |

| Citrate (Cycle 2) | 192 | M+1, M+2, M+4 | Scrambling occurs after multiple turns. |

The "Symmetry" Factor

Succinate is a symmetric molecule. Although the M+3 mass shift is distinct, the position of the label becomes scrambled with respect to the orientation of the molecule.

-

If you detect M+3 Citrate , it confirms that Propionate entered the TCA cycle, traversed to OAA, and Citrate Synthase was active.

-

If you detect M+3 Pyruvate or M+3 Lactate , this indicates Cataplerosis via PEPCK (OAA

PEP

Calculating Anaplerotic Contribution

To calculate the fractional contribution of propionate to the TCA pool:

Where

Troubleshooting & Validation

Low Enrichment in TCA Intermediates

-

Cause: Low expression of Propionyl-CoA Carboxylase.

-